molecular formula C7H13Cl2N5 B2638645 4-(1-Methyltetrazol-5-yl)-1,2,3,6-tetrahydropyridine;dihydrochloride CAS No. 2408964-54-3

4-(1-Methyltetrazol-5-yl)-1,2,3,6-tetrahydropyridine;dihydrochloride

Cat. No.: B2638645
CAS No.: 2408964-54-3
M. Wt: 238.12
InChI Key: PPOPOHSXIWWNSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Methyltetrazol-5-yl)-1,2,3,6-tetrahydropyridine;dihydrochloride is a compound that belongs to the class of tetrazole derivatives Tetrazoles are nitrogen-rich heterocycles known for their diverse biological activities and applications in medicinal chemistry

Mechanism of Action

    Target of Action

    Compounds containing a tetrazole ring, like “4-(1-Methyltetrazol-5-yl)-1,2,3,6-tetrahydropyridine;dihydrochloride”, are often biologically active and can interact with various targets in the body . The specific target would depend on the exact structure of the compound and its physicochemical properties.

    Mode of Action

    The interaction of “this compound” with its targets could lead to changes in cellular processes. For example, some tetrazole-containing compounds inhibit enzymes, which can alter metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Methyltetrazol-5-yl)-1,2,3,6-tetrahydropyridine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable precursor with sodium azide and triethyl orthoformate. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions: 4-(1-Methyltetrazol-5-yl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(1-Methyltetrazol-5-yl)-1,2,3,6-tetrahydropyridine has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 4-(1-Methyltetrazol-5-yl)-1,2,3,6-tetrahydropyridine is unique due to its specific structure, which combines the tetrazole ring with a tetrahydropyridine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

4-(1-methyltetrazol-5-yl)-1,2,3,6-tetrahydropyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5.2ClH/c1-12-7(9-10-11-12)6-2-4-8-5-3-6;;/h2,8H,3-5H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOPOHSXIWWNSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)C2=CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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